Avoid procurement failures: replacing liquid 1,3-DCB with solid 1,4-DCB leads to equipment fouling and altered regiochemistry. 1,3-Dichlorobenzene (CAS 541-73-1) ensures meta-substitution for vinclozolin and similar 1,3,5-substituted APIs. • Liquid at room temp (M.P. -24.8 °C), no sublimation issues. • Wide liquid range (B.P. 173 °C) for stable solvent use. • Distinct boiling point enables fractionation from isomer mixtures. • Specified purity ≥98%, ready for synthesis.
1,3-Dichlorobenzene (CAS 541-73-1) is a chlorinated aromatic hydrocarbon, one of three dichlorobenzene isomers. It serves as a critical liquid-phase intermediate and solvent in the synthesis of specialized agrochemicals, dyes, and pharmaceuticals where a meta-substitution pattern is a prerequisite.[1][2][3] Its utility is defined by the specific reactivity and physical properties conferred by the 1,3-positioning of its chloro substituents, which distinguishes it from its ortho (1,2-) and para (1,4-) isomers in processability and synthetic outcomes.
Substituting 1,3-dichlorobenzene with its isomers, 1,2-dichlorobenzene or 1,4-dichlorobenzene, leads to significant procurement and operational failures. The most critical difference is physical state: 1,4-dichlorobenzene is a solid at room temperature (M.P. 52.7 °C) with a high tendency to sublime, requiring entirely different handling, storage, and processing equipment compared to liquid 1,3-dichlorobenzene (M.P. -24.8 °C).[4][5] Furthermore, the distinct substitution patterns dictate downstream reaction regioselectivity; electrophilic substitution on 1,3-DCB yields different isomers than on 1,2- or 1,4-DCB, making them non-interchangeable as precursors for specific, high-purity target molecules.[6][7]
A primary procurement differentiator is the physical state at ambient and processing temperatures. 1,3-Dichlorobenzene is a liquid with a melting point of -24.8 °C, offering a broad, accessible liquid range for handling and use as a solvent or reagent.[8] In direct contrast, its common substitute, 1,4-dichlorobenzene, is a crystalline solid with a melting point of 52.7 °C, which complicates handling, requires heated infrastructure for liquid-phase reactions, and is unsuitable for applications requiring a liquid at room temperature.[1]
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | -24.8 °C |
| Comparator Or Baseline | 1,4-Dichlorobenzene: 52.7 °C |
| Quantified Difference | 77.5 °C lower melting point than the para-isomer |
| Conditions | Standard atmospheric pressure. |
This property eliminates the need for heated transfer lines and reactors required for the solid para-isomer, reducing operational complexity and energy costs.
The meta-orientation of the chloro-substituents in 1,3-dichlorobenzene directs subsequent electrophilic aromatic substitution (e.g., nitration) primarily to the C4 and C6 positions. This regiocontrol is critical for synthesizing specific downstream products. For example, nitration of 1,3-DCB is a key step toward 3,5-dichloroaniline, a precursor for certain fungicides.[1][8] Attempting the same reaction with 1,2-dichlorobenzene or 1,4-dichlorobenzene yields entirely different dichloronitrobenzene isomers (e.g., 3,4-DCNB and 1,4-dichloro-2-nitrobenzene, respectively), which are not viable precursors for 3,5-disubstituted final products.[2]
| Evidence Dimension | Primary Nitration Product Isomer |
| Target Compound Data | 1,3-Dichloro-4-nitrobenzene and 1,3-Dichloro-6-nitrobenzene |
| Comparator Or Baseline | 1,2-DCB yields a mixture of 1,2-dichloro-3-nitrobenzene and 1,2-dichloro-4-nitrobenzene. 1,4-DCB yields 1,4-dichloro-2-nitrobenzene. |
| Quantified Difference | Qualitatively different product profiles, enabling access to the 3,5-substitution pattern not achievable from ortho or para isomers. |
| Conditions | Electrophilic nitration using mixed nitric and sulfuric acid. |
For synthesis of molecules requiring a 1,3,5-substitution pattern, 1,3-dichlorobenzene is the only commercially viable starting isomer, preventing costly isomer separation or alternative multi-step routes.
In solvent recovery or product purification workflows, boiling point is a critical parameter. 1,3-Dichlorobenzene has a boiling point of 173 °C. This is significantly different from its ortho-isomer, 1,2-dichlorobenzene, which boils at 180 °C.[8] This 7 °C difference is sufficient to allow for effective separation via fractional distillation in both laboratory and industrial settings, enabling higher purity of both the desired product and any recovered solvent.
| Evidence Dimension | Boiling Point (°C) |
| Target Compound Data | 173 °C |
| Comparator Or Baseline | 1,2-Dichlorobenzene: 180 °C |
| Quantified Difference | 7 °C lower boiling point than the ortho-isomer |
| Conditions | Standard atmospheric pressure. |
This boiling point differential allows for efficient purification and separation from the ortho-isomer by standard fractional distillation, which is crucial for achieving high-purity specifications.
Leveraging its unique meta-directing influence, 1,3-dichlorobenzene is the required starting material for multi-step syntheses of active ingredients that demand a 1,3,5-substitution pattern, such as the fungicide vinclozolin (via 3,5-dichloroaniline) and other developmental compounds.[1][8]
Due to its wide liquid range from -24.8 °C to 173 °C, 1,3-dichlorobenzene is specified in processes that require a stable, liquid, moderately polar aromatic medium at ambient or elevated temperatures, where the solid 1,4-isomer is unsuitable and the higher-boiling 1,2-isomer would require more energy for removal.[2]
In scenarios where dichlorobenzene isomer mixtures must be separated, the distinct boiling point of 1,3-dichlorobenzene (173 °C) relative to its ortho- (180 °C) and para- (174 °C) isomers allows it to be effectively isolated or removed via fractional distillation, a key unit operation in fine chemical manufacturing.[2]
Irritant;Environmental Hazard